4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione
CAS No.:
Cat. No.: VC15913594
Molecular Formula: C11H17ClN2O3
Molecular Weight: 260.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClN2O3 |
|---|---|
| Molecular Weight | 260.72 g/mol |
| IUPAC Name | 4-(3-chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione |
| Standard InChI | InChI=1S/C11H17ClN2O3/c12-4-1-5-14-8-9(15)13-11(10(14)16)2-6-17-7-3-11/h1-8H2,(H,13,15) |
| Standard InChI Key | CCPQZIMXRIHGJM-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC12C(=O)N(CC(=O)N2)CCCCl |
Introduction
Structural Characteristics and Nomenclature
Core Spirocyclic Architecture
The compound’s name derives from its spiro[5.5]undecane backbone, a bicyclic system where two six-membered rings share a single atom (spiro junction). The first ring is a 1,4-diazaspiro system containing two nitrogen atoms, while the second incorporates an oxygen atom (9-oxa) . The numbering begins at the spiro carbon, with the 2,5-dione groups indicating ketone functionalities at positions 2 and 5 of the diazaspiro ring.
Key Structural Features:
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Spiro Junction: Connects the 1,4-diaza and 9-oxa rings, enforcing a rigid three-dimensional geometry.
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Chloropropyl Substituent: A 3-chloropropyl group (–CHCHCHCl) attached to the diazaspiro nitrogen at position 4 .
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Dione Groups: Two ketone moieties at positions 2 and 5, contributing to electrophilic reactivity.
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, analogous spirocyclic systems provide insights. For example:
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3,9-Diazaspiro[5.5]undecane-2,4-dione (CID 24695276) exhibits a molecular ion peak at m/z 182.22 in mass spectrometry .
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Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate (CID 105511881) has a computed InChIKey of
UQIKZILLESSZDT-UHFFFAOYSA-N, reflecting its stereoelectronic profile .
Synthesis and Chemical Reactivity
Synthetic Pathways
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Cyclocondensation: Reaction of diamines with ketones or esters to form spiro rings .
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Side-Chain Functionalization: Post-synthetic modification, such as alkylation with 1-chloro-3-iodopropane to introduce the chloropropyl group .
Hypothetical Synthesis Route:
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Formation of Spiro Core: React 1,4-diaminocyclohexane with a diketone precursor under acidic conditions.
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Chloropropyl Introduction: Treat the spiro intermediate with 3-chloropropyl bromide in the presence of a base (e.g., KCO).
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Oxidation: Convert secondary alcohols to ketones using Jones reagent or PCC .
Reactivity and Stability
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Nucleophilic Sites: The diazaspiro nitrogen and carbonyl groups may participate in hydrogen bonding or serve as ligands in metal complexes.
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Chloropropyl Group: Susceptible to nucleophilic substitution (S2) or elimination reactions under basic conditions .
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Oxidative Stability: The dione groups are prone to reduction, potentially forming diols or secondary alcohols .
| Compound | Target | IC | Reference |
|---|---|---|---|
| 1-Oxa-4,9-diazaspiro derivative | sEH | 0.8 nM | |
| 2,8-Diazaspiro[4.5]decane urea | sEH | >10 μM |
Industrial and Material Science Applications
Spirocyclic compounds are valued in polymer stabilization. For instance, 3-dodecyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione (CAS 118832-72-7) acts as a light stabilizer in plastics . The chloropropyl group in 4-(3-chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione could facilitate cross-linking in polyurethane foams or epoxy resins.
Research Gaps and Future Directions
The absence of peer-reviewed studies on 4-(3-chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione underscores the need for:
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Synthetic Optimization: Developing scalable routes with high yields.
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Biological Screening: Evaluating sEH inhibition, cytotoxicity, and pharmacokinetics.
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Computational Modeling: Predicting binding affinities using molecular docking against targets like sEH or proteases.
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